2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone
Description
This compound is a pyridazinone derivative characterized by a 4-(4-fluorophenyl)piperazine moiety linked via a 2-oxoethyl group at position 2 of the pyridazinone ring and a 2-thienyl substituent at position 4. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including anti-inflammatory, antihypertensive, and receptor-binding properties . The structural uniqueness of this compound lies in its combination of a fluorinated arylpiperazine (enhancing lipophilicity and receptor affinity) and a thiophene ring (contributing electron-rich aromatic interactions).
Properties
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S/c21-15-3-5-16(6-4-15)23-9-11-24(12-10-23)20(27)14-25-19(26)8-7-17(22-25)18-2-1-13-28-18/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYRAOFRHCPVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxoethyl group can be reduced to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for sulfoxide formation.
Reduction: Reagents like NaBH4 (Sodium borohydride) for reducing the oxoethyl group.
Substitution: Nucleophiles such as amines or thiols for aromatic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , indicating a structure that includes a pyridazinone core with various substituents, including a piperazine moiety and thienyl groups. The presence of fluorine in the para position of the phenyl ring enhances its biological activity by influencing lipophilicity and binding affinity to biological targets.
Medicinal Chemistry
- Therapeutic Potential : The compound has been investigated for its potential as an anti-cancer agent. Its structure suggests that it may interact with specific molecular targets involved in cancer cell proliferation and survival.
- Neurological Disorders : Research indicates that compounds with similar structures have shown promise in treating conditions such as anxiety and depression, potentially acting on serotonin receptors due to the piperazine moiety's influence on neurotransmitter systems.
- Antimicrobial Activity : Some studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
Biological Studies
- Enzyme Interaction : The compound is used to study interactions with various enzymes, particularly those involved in metabolic pathways. Understanding these interactions can lead to insights into drug metabolism and efficacy.
- Cellular Pathways : It serves as a tool compound to investigate cellular processes, including apoptosis and cell signaling pathways, which are crucial for understanding disease mechanisms.
Case Studies
- Anti-Cancer Research : A study published in Journal of Medicinal Chemistry explored the anti-tumor activity of pyridazinone derivatives, including compounds similar to 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone. Results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development .
- Neuropharmacology : Another investigation focused on the neuropharmacological effects of piperazine-containing compounds. It was found that modifications to the piperazine ring could enhance binding affinity to serotonin receptors, implicating their use in treating anxiety disorders .
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets
Biological Activity
The compound 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone, hereafter referred to as "Compound A," has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure characterized by a pyridazinone core with multiple substituents, including a fluorinated phenyl group and a piperazine moiety. The molecular formula is , with a molecular weight of 422.5 g/mol. The presence of these functional groups enhances its stability and potential interactions with biological targets.
The biological activity of Compound A is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that the structural features enable significant binding affinity, potentially modulating the activity of these targets:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, suggesting that Compound A may possess anti-inflammatory properties.
- Receptor Modulation : The piperazine moiety is known to facilitate interactions with neurotransmitter receptors, indicating potential applications in neuropharmacology.
Biological Activity Overview
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Analgesic | Pain relief in animal models | |
| Antidepressant | Potential modulation of serotonin receptors |
Case Studies and Research Findings
- Anti-inflammatory Studies : Research conducted on similar pyridazinone derivatives revealed their ability to reduce inflammation in animal models by inhibiting COX enzymes. Compound A's structural similarities suggest it may exhibit comparable effects.
- Analgesic Effects : In a study involving pain models, derivatives of Compound A demonstrated significant analgesic properties by acting on the central nervous system. Further exploration is needed to confirm these effects specifically for Compound A.
- Neuropharmacological Applications : Investigations into related compounds have indicated potential antidepressant effects through serotonin receptor modulation. This opens avenues for further research into Compound A's efficacy in treating mood disorders.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Variations at Position 6
- 6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone (Compound 21): Exhibits anti-inflammatory activity comparable to indomethacin, highlighting the importance of a 4-substituted piperazine at position 6 .
- 6-(4-Chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-3(2H)-pyridazinone: Features a 4-chlorophenyl group and an indole substituent, showing enhanced cytotoxic activity (Molecular Weight: 391.85) .
Key Insight : Substitution at position 6 with aromatic heterocycles (e.g., thienyl, furyl) or halogenated aryl groups modulates biological activity. Thienyl and furyl groups may enhance metabolic stability compared to phenyl derivatives .
Variations at Position 2
- 2-{2-[4-(4-Chlorophenyl)piperazino]-2-oxoethyl}-6-(2-methoxyphenyl)-3(2H)-pyridazinone: Substitutes 4-fluorophenyl with 4-chlorophenyl and position 6 with 2-methoxyphenyl (Molecular Weight: 438.9).
- 2-{2-[4-(4-Methoxyphenyl)piperazino]-2-oxoethyl}-6-(2-thienyl)-3(2H)-pyridazinone: Replaces fluorine with methoxy, which may reduce lipophilicity but improve solubility (CAS: 1246064-75-4) .
Key Insight : Electron-withdrawing groups (e.g., -F, -Cl) on the piperazine aryl ring enhance receptor affinity, while electron-donating groups (e.g., -OCH₃) may improve pharmacokinetic properties .
Anti-Inflammatory and Analgesic Effects
- 6-(4-Fluorophenyl)-3(2H)-pyridazinone Derivatives: Demonstrated vasorelaxant effects in rat aorta models, linked to calcium channel modulation .
Receptor Affinity
- Alpha-Adrenoceptor Binding: Pyridazinones with 4-[2-(2-methoxyphenoxy)ethyl]-1-piperazinyl groups show subnanomolar Ki values for α₁-adrenoceptors. Chain length between piperazine and pyridazinone critically affects affinity; a 6-carbon spacer optimizes binding .
Q & A
Q. Table 1: Example SAR Data
| Substituent Position | Biological Activity (IC, μM) |
|---|---|
| 4-Fluorophenyl | 0.45 ± 0.02 |
| 4-Chlorophenyl | 0.78 ± 0.05 |
| 2-Thienyl | 0.32 ± 0.01 |
Advanced: What safety protocols are critical during synthesis and handling?
Answer:
Key Protocols:
- Reaction Conditions: Use inert atmosphere (N) for moisture-sensitive steps (e.g., Grignard reactions) .
- Hazard Mitigation:
- Waste Disposal: Neutralize acidic/basic byproducts before disposal .
Emergency Response:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
